Ammonium tungsten hydroxide oxide phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium tungsten hydroxide oxide phosphate is a compound that involves tungsten, a refractory metal with a high melting point and good electrical conductivity . Tungsten is used in the manufacturing of super-alloys, hard metals (cemented carbide), and catalysts . The compound is part of the class of inorganic compounds which include tungsten halides and oxyhalides, tungsten oxides, Magnéli phases, and tungsten bronzes .

Synthesis Analysis

The synthesis of tungsten compounds often involves the use of ammonium paratungstate as a tungsten precursor . For instance, tungsten trioxide (WO3) nanoparticles can be synthesized by thermal decomposition of ammonium metatungstate hydrate in oleylamine . By varying the ammonium metatungstate hydrate concentration, the nanoparticle size, shape, and structure can be controlled .Molecular Structure Analysis

The formation of various forms of tungsten oxide phosphate compounds is influenced by the high orthophosphate H2PO4- ions from the ammonium phosphate flux . The formation of tungsten oxide is triggered by the decomposition of these compounds in the presence of oxygen to form various WO3 isomorphs and WO2 .Chemical Reactions Analysis

In the modern hydrometallurgical process of tungsten, all tungsten feeds are digested in sodium hydroxide (or sodium carbonate). Digestion is a significant step of this process as significant tungsten losses may occur in this step .Physical And Chemical Properties Analysis

Ammonium tungsten hydroxide oxide phosphate is a compound that is readily soluble in water . It decomposes to a gray precipitate containing mixtures of tungsten phosphates and tungsten oxide . SEM-EDS analysis of the precipitate shows significant amounts of tungsten, phosphorus, and oxygen as phosphate .未来方向

Based on their superior performance and stability in laboratory studies, lanthanum-based adsorbents may serve as a viable alternative for future studies on phosphate removal in order to maximize phosphate removal efficiency while simultaneously reducing secondary pollution . More pilot-scale studies involving tungsten-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

属性

IUPAC Name |

triazanium;oxygen(2-);tungsten;trihydroxide;tetraphosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.4H3O4P.3H2O.3O.3W/c;;;4*1-5(2,3)4;;;;;;;;;/h3*1H3;4*(H3,1,2,3,4);3*1H2;;;;;;/q;;;;;;;;;;3*-2;;;/p-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRFCUPNBGJEC-UHFFFAOYSA-B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

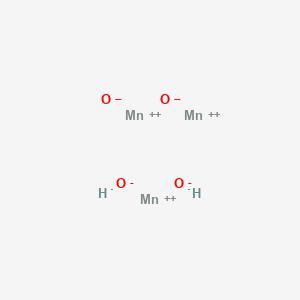

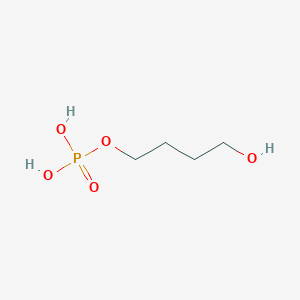

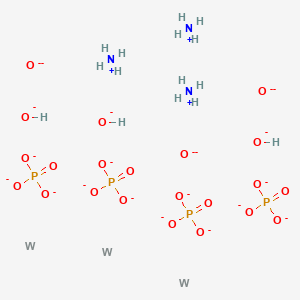

[NH4+].[NH4+].[NH4+].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[W].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15N3O22P4W3-18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tungsten hydroxide oxide phosphate | |

CAS RN |

12704-02-8 |

Source

|

| Record name | Ammonium phosphotungstenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。